5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid
Overview
Description
5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a nitro group, and a benzoic acid moiety. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.
Nitration of the Benzoic Acid: The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Coupling of the Triazole and Benzoic Acid Moieties: The final step involves coupling the triazole derivative with the nitrated benzoic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid involves its interaction with various molecular targets:
Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antifungal Activity: The compound disrupts the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-aminobenzoic acid
- 5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxybenzoic acid
- 5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-methylbenzoic acid
Uniqueness
5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-19-14(10-5-3-2-4-6-10)17-18-16(19)25-11-7-8-13(20(23)24)12(9-11)15(21)22/h2-9H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJCESLVXJSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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